molecular formula C15H19NO3 B1489519 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one CAS No. 351194-17-7

4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one

Cat. No.: B1489519
CAS No.: 351194-17-7
M. Wt: 261.32 g/mol
InChI Key: VGYOKVSLXHCJDZ-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its unique chemical structure, which includes a chromen-2-one core with a dimethylamino group and a propoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core One common approach is the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the chromen-2-one core.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced chromen-2-one derivatives.

  • Substitution Products: Compounds with different alkyl or aryl groups attached to the benzene ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its reactivity makes it a versatile intermediate for various chemical transformations.

Biology: In biological research, 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one is studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes.

Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the treatment of various diseases. Its derivatives are being investigated for their pharmacological properties, such as anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the derivative and the biological system .

Molecular Targets and Pathways:

  • Receptors: The compound may bind to specific receptors, triggering signal transduction pathways.

  • Enzymes: It may inhibit or activate certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP): A well-known nucleophilic catalyst used in acylation reactions.

  • Chromen-2-one derivatives: Other chromen-2-one compounds with different substituents.

Uniqueness: 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its versatility in synthetic applications and potential medicinal uses make it distinct from other similar compounds.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-7-propoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-4-7-18-12-5-6-13-11(10-16(2)3)8-15(17)19-14(13)9-12/h5-6,8-9H,4,7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYOKVSLXHCJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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